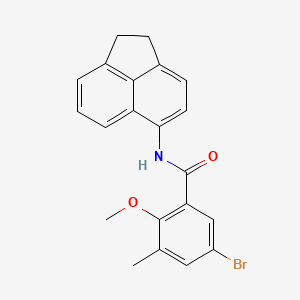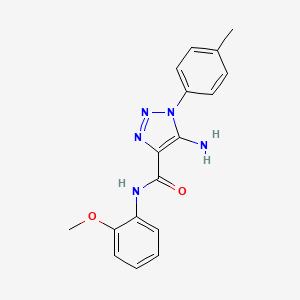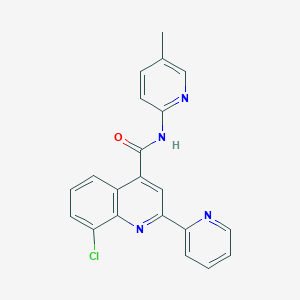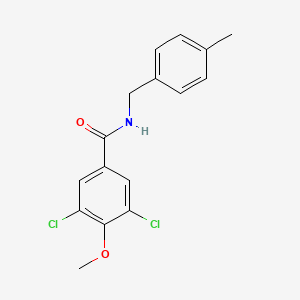![molecular formula C19H18FN3O2 B4621349 1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione](/img/structure/B4621349.png)
1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione, commonly known as "Flibanserin," is a drug that has been extensively studied for its potential use in treating hypoactive sexual desire disorder (HSDD) in women. HSDD is a condition characterized by a persistent lack of sexual desire and distress related to this lack of desire. Flibanserin is a non-hormonal, centrally acting drug that targets neurotransmitters in the brain to increase sexual desire.
Wissenschaftliche Forschungsanwendungen
HIV-1 Attachment Inhibition
This compound has been characterized as a potent inhibitor of HIV-1 attachment, interfering with the interaction of the viral gp120 with the host cell receptor CD4. Modifications to the piperazine ring in its structure are critical for its pharmacophore, acting as a scaffold to deploy other functional groups in a manner that complements the binding site on gp120 (Tao Wang et al., 2009).
Synthesis and Applications in Chemistry
The compound serves as a basis for synthesizing various indole and pyrazinoindole derivatives, demonstrating the versatility of piperazine-2,5-dione as a precursor for generating compounds with potential biological activities. These synthesis strategies highlight its role in developing novel chemical entities (To Akeng’a & R. Read, 2005).
Luminescent Properties and Photo-induced Electron Transfer
Piperazine substituted naphthalimides, closely related to 1-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1H-indole-2,3-dione, have been studied for their luminescent properties and potential use in photo-induced electron transfer applications. These properties make them suitable for developing pH probes and fluorescence microscopy applications (Jiaan Gan et al., 2003).
Anticancer and Antituberculosis Activity
Derivatives of 1H-indole-2,3-dione have been synthesized and evaluated for their in vitro antituberculosis activity against Mycobacterium tuberculosis H37Rv, demonstrating significant inhibitory activity. This suggests its potential utility in developing new antituberculosis agents (N. Karalı et al., 2007). Moreover, some indole derivatives have shown promising anticancer activities against various cancer cell lines, indicating the potential for developing novel chemotherapeutic agents (N. Kumar & Sanjay K. Sharma, 2022).
Fluorescence and Biological Probing
The compound's derivatives have been explored for their fluorescence properties and receptor affinity, particularly in the context of visualizing 5-HT1A receptors. This application underscores the role of such compounds in biological research, serving as tools for studying receptor distribution and function (E. Lacivita et al., 2009).
Wirkmechanismus
Target of Action
The primary target of AKOS000550463 is the RhoA transcriptional signaling pathway . RhoA is a small GTPase protein known to regulate various cellular processes, including cell migration, cell division, and gene expression .
Mode of Action
AKOS000550463 acts as an inhibitor of the RhoA transcriptional signaling pathway . It works downstream of Rho, blocking transcription stimulated by various proteins involved in the pathway . The compound’s action is thought to target MKL/SRF-dependent transcriptional activation without altering DNA binding .
Biochemical Pathways
The RhoA pathway plays a crucial role in the regulation of the actin cytoskeleton, which is essential for various cellular functions, including cell shape, motility, and division . By inhibiting this pathway, AKOS000550463 can potentially affect these cellular processes.
Result of Action
The inhibition of the RhoA pathway by AKOS000550463 can lead to changes in cell behavior. For instance, it has been shown to inhibit the growth of certain cancer cell lines and stimulate apoptosis . .
Eigenschaften
IUPAC Name |
1-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2/c20-14-5-7-15(8-6-14)22-11-9-21(10-12-22)13-23-17-4-2-1-3-16(17)18(24)19(23)25/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPASITNGDHLISK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2C3=CC=CC=C3C(=O)C2=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-methyl-2-(2-thienyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4621268.png)
![2-chloro-N-[2-[4-(dimethylamino)phenyl]-1-(hydrazinocarbonyl)vinyl]benzamide](/img/structure/B4621275.png)
![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}-9H-carbazole-3-carboxamide](/img/structure/B4621279.png)

![4-(3-chloro-4-fluorophenyl)-5-{[(2-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4621299.png)


![2-[(4-chloro-2-methylphenoxy)methyl]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B4621323.png)
![2-[(3-fluorobenzyl)thio]-4-(4-methoxyphenyl)-6-phenylnicotinonitrile](/img/structure/B4621327.png)
![5-chloro-N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methoxybenzamide](/img/structure/B4621341.png)
![2-(3-{2-[(3,4-dimethylphenyl)sulfonyl]carbonohydrazonoyl}-1H-indol-1-yl)acetamide](/img/structure/B4621354.png)
![3-amino-N-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4621362.png)
![1-{4-amino-6-[(5-chloro-2-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-3-(1,3-benzothiazol-2-ylthio)acetone](/img/structure/B4621364.png)

